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Introduction

Myelodysplastic Syndromes (MDS) are a group of clonal bone marrow disorders characterized
by ineffective hematopoiesis, leading to cytopenias and a risk of progression to acute myeloid
leukemia (AML).[1] Anemia is the most prevalent cytopenia in lower-risk MDS (LR-MDS),
significantly impacting patients' quality of life and often leading to red blood cell (RBC)
transfusion dependence.[1] Ineffective erythropoiesis, a hallmark of MDS, involves impaired
differentiation and maturation of erythroid precursors.[1]

Tebapivat (formerly AG-946) is an investigational, oral, allosteric activator of the pyruvate
kinase (PK) enzyme.[1][2][3] It targets both the red blood cell-specific isoform (PKR) and the
M2 isoform (PKMZ2), which are crucial for cellular energy metabolism.[1] By enhancing PK
activity, Tebapivat aims to address the underlying metabolic defects contributing to ineffective
erythropoiesis in MDS.[4][5] The U.S. Food and Drug Administration (FDA) has granted orphan
drug designation to Tebapivat for the treatment of MDS-associated anemia.[2][3][4] This
document provides detailed protocols for the preclinical evaluation of Tebapivat in MDS

research.
Mechanism of Action

Tebapivat is a potent activator of pyruvate kinase, a key enzyme in the glycolytic pathway. In
red blood cells and their precursors, the activation of PKR has a dual effect: it increases the
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production of adenosine triphosphate (ATP) and decreases the level of the upstream
metabolite 2,3-diphosphoglycerate (2,3-DPG).[6][7][8][9][10]

e Increased ATP: Elevated ATP levels improve the health and survival of red blood cells by
providing more energy for essential cellular processes, including maintaining membrane
integrity.[6][8][9] In developing red cells, increased ATP may help overcome the energy
deficits associated with ineffective erythropoiesis.[5]

o Decreased 2,3-DPG: Lower levels of 2,3-DPG lead to an increase in hemoglobin's affinity for
oxygen.[6][7][8] This helps to improve oxygen transport and may reduce cellular stress
related to hypoxia.

Preclinical studies have shown that Tebapivat positively impacts the glycolytic pathway in in
vitro LR-MDS models and improves erythroblast maturation in MDS mouse models.[1]

i : 2.3-DPG Levels 1 Hb-02 Afinity
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Caption: Tebapivat activates Pyruvate Kinase, boosting ATP and reducing 2,3-DPG.

Quantitative Data Summary

The following tables summarize key parameters and findings from the clinical investigation of

Tebapivat in patients with lower-risk MDS.

Table 1: Phase 2a/2b Clinical Trial (NCT05490446) Design.

Parameter Description
A Phase 2al2b, Open-label Study of AG-
o 946 in Participants With Anemia Due to
Official Title ) .
Lower-Risk Myelodysplastic Syndromes.
[11]
Phase 2a (Proof of Concept), Phase 2b
Phase

(Efficacy and Safety).[2][11]

Patient Population

Adults (=18 years) with lower-risk MDS and
anemia (Hemoglobin <10.0 g/dL).[3][12]

Inclusion Criteria

ECOG Performance Status 0-2; up to 2 prior
therapies (e.g., ESAs, luspatercept) permitted.
[3][11]

Exclusion Criteria

History of AML; secondary MDS; prior exposure
to a PK activator.[11][13]

Intervention

Oral Tebapivat administered once daily. Phase

2b evaluates three different dose levels.[2][3]

Primary Endpoint

Transfusion independence (TI) for at least 8

consecutive weeks.[2]

| Secondary Endpoints| Duration of Tl, pharmacokinetics.[2] |

Table 2: Reported Clinical Efficacy (Phase 2a).

Patient Cohort

Result
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| Low Transfusion Burden (n=10) | Transfusion Independence (TI) | 4 out of 10 patients (40%)
achieved TI (transfusion-free for =8 consecutive weeks).[1][3] |

Experimental Protocols

This section outlines key in vitro assays to evaluate the efficacy and mechanism of Tebapivat
in an MDS research setting.

Protocol 1: Assessment of Cell Viability and Apoptosis
in MDS Cell Lines

Objective: To determine the effect of Tebapivat on the viability and induction of apoptosis in
established human MDS cell lines (e.g., SKM-1, MDS-L).

Methodology:
e Cell Culture:

o Culture MDS cell lines according to supplier recommendations (e.g., RPMI-1640 with 10%
FBS and 1% Penicillin-Streptomycin).

o Maintain cells in a humidified incubator at 37°C with 5% CO-.
o Tebapivat Treatment for Viability Assay:
o Seed cells in a 96-well plate at a density of 1-2 x 10* cells/well.

o Prepare serial dilutions of Tebapivat in culture medium (e.g., 0.1 nM to 100 puM). Include a
vehicle control (e.g., 0.1% DMSO).

o Add the drug dilutions to the cells and incubate for 48-72 hours.
o Cell Viability Measurement (MTS/XTT Assay):

o After incubation, add MTS or XTT reagent to each well according to the manufacturer's
protocol.

o Incubate for 2-4 hours until color development is sufficient.
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o Measure absorbance using a microplate reader at the appropriate wavelength (e.g., 490
nm for MTS).

o Calculate cell viability as a percentage relative to the vehicle control and plot dose-
response curves to determine the 1Cso value.

o Apoptosis Assessment by Western Blot:

o Seed cells in 6-well plates and treat with Tebapivat at relevant concentrations (e.g., ICso
and 2x ICso) for 24-48 hours.

o Harvest both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in
RIPA buffer containing protease and phosphatase inhibitors.[14]

o Determine protein concentration using a BCA assay.

o Separate 20-40 pg of protein per sample via SDS-PAGE and transfer to a PVDF or
nitrocellulose membrane.[14][15]

o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane overnight at 4°C with primary antibodies against key apoptosis
markers such as cleaved Caspase-3 and cleaved PARP.[15][16][17] Also probe for total
Caspase-3, total PARP, and a loading control (e.g., B-actin or GAPDH).

o Wash the membrane and incubate with an appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.[14]

o Visualize protein bands using an ECL chemiluminescence detection system.[14] Quantify
band intensity to assess the ratio of cleaved to total protein.[15]

Caption: Workflow for in vitro viability and apoptosis assays.

Protocol 2: Colony-Forming Unit (CFU) Assay with
Primary MDS Samples

Objective: To assess the effect of Tebapivat on the proliferation and differentiation of
hematopoietic progenitor cells from the bone marrow of MDS patients.
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Methodology:
e Sample Processing:

o Obtain bone marrow mononuclear cells (MNCs) from MDS patient aspirates via density
gradient centrifugation (e.g., using Ficoll-Paque).

o Wash the isolated MNCs with Iscove's Modified Dulbecco's Medium (IMDM) containing
2% FBS.[18]

o Perform a cell count to determine cell concentration and viability.[18]
e CFU Assay Setup:
o Prepare a cell suspension of MNCs at a concentration of 1-5 x 10° cells/mL.

o In a sterile tube, combine the cell suspension with semi-solid methylcellulose medium
(e.g., MethoCult™) containing appropriate cytokines to support erythroid and myeloid
colony growth.[19][20]

o Add Tebapivat at various concentrations (e.g., 10 nM to 10 uM) or a vehicle control to the
mixture.

o Vortex gently and dispense the mixture into 35 mm culture dishes.[18]
 Incubation:
o Place the dishes in a humidified incubator at 37°C with 5% CO: for 14-16 days.[18][21]

o To prevent drying, place an open dish containing sterile water inside the incubator or a
larger culture dish.[18]

o Colony Identification and Counting:

o Using an inverted microscope, identify and count the different types of colonies based on
their morphology.[22]

o Key colony types include:
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» BFU-E (Burst-Forming Unit-Erythroid): Large, multi-lobed colonies, often with a reddish
hue.

» CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact, dense colonies of
granulocytes and/or diffuse colonies of macrophages.

» CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage,
Megakaryocyte): Large, mixed-morphology colonies representing multipotent
progenitors.

o Compare the number and size of colonies in Tebapivat-treated dishes to the vehicle
control to evaluate the drug's impact on hematopoietic progenitor function.

Obtain MDS Bone Marrow Aspirate

Isolate Mononuclear Cells (MNCs)

Plate MNCs in Methylcellulose
with Cytokines & Tebapivat

Gncubate for 14-16 Days)

Identify & Count Colonies
(BFU-E, CFU-GM)

Compare Treated vs. Control
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Caption: Workflow for the Colony-Forming Unit (CFU) assay.

Protocol 3: Flow Cytometry for Immunophenotypic
Analysis

Objective: To evaluate changes in the immunophenotype of MDS cells following Tebapivat
treatment, focusing on markers of differentiation, maturation, and dysplasia.

Methodology:
e Cell Culture and Treatment:

o Culture primary MDS bone marrow MNCs or MDS cell lines in the presence of Tebapivat
or vehicle control for 48-96 hours.

e Antibody Staining:
o Harvest approximately 0.5-1 x 10°© cells per condition.
o Wash cells with flow cytometry staining buffer (e.g., PBS with 2% FBS).

o Resuspend cells in 100 pL of staining buffer and add a pre-titrated cocktail of
fluorescently-conjugated antibodies. A comprehensive MDS panel may include markers
for:

= Progenitors: CD34, CD117, HLA-DR, CD45.[23][24]

» Myeloid Lineage (Granulocytic/Monocytic): CD13, CD33, CD11b, CD16, CD14, CD64.
[23]

» Erythroid Lineage: CD71, CD235a (Glycophorin A), CD45.[25]
o Incubate for 20-30 minutes at 4°C in the dark.

» Red Blood Cell Lysis (for Bone Marrow Samples):
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o If using whole bone marrow, perform a red blood cell lysis step using a commercial lysis
buffer after staining.

o Wash the remaining white cells thoroughly.
» Data Acquisition:
o Resuspend the stained cells in staining buffer.

o Acquire data on a multi-color flow cytometer, collecting a minimum of 100,000 events per
sample.

e Data Analysis:

o Use analysis software (e.g., FlowJo, Kaluza) to gate on specific cell populations (e.qg.,
blasts, granulocytes, monocytes, erythroid precursors).[23]

o Analyze the expression patterns of maturation markers and look for correction of
dysplastic features. For example, assess for increased granularity (Side Scatter) in
neutrophils or normalization of antigen expression on myeloid progenitors.[23] Compare
the mean fluorescence intensity (MFI) and percentage of positive cells between
Tebapivat-treated and control samples.
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Caption: Workflow for flow cytometry immunophenotyping analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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